molecular formula C16H12N2 B11960992 Diazene, naphthalenylphenyl- CAS No. 89453-07-6

Diazene, naphthalenylphenyl-

Cat. No.: B11960992
CAS No.: 89453-07-6
M. Wt: 232.28 g/mol
InChI Key: FDWBUGCBGXWJLC-UHFFFAOYSA-N
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Description

Diazene, naphthalenylphenyl- is an aromatic azo compound characterized by the presence of a diazene group (-N=N-) linking a naphthalene ring and a phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries due to its stability and color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, naphthalenylphenyl- typically involves the coupling of diazonium salts with electron-rich aromatic compounds. One common method is the reaction of naphthalen-1-amine with benzenediazonium chloride under acidic conditions. The reaction proceeds as follows:

  • Formation of benzenediazonium chloride by reacting aniline with sodium nitrite and hydrochloric acid at low temperatures.
  • Coupling of the diazonium salt with naphthalen-1-amine in the presence of a mild base like sodium acetate to form diazene, naphthalenylphenyl-.

Industrial Production Methods: Industrial production of diazene, naphthalenylphenyl- follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: Diazene, naphthalenylphenyl- can undergo oxidation reactions, often leading to the formation of nitroso or nitro compounds.

    Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or catalytic hydrogenation using palladium on carbon.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Scientific Research Applications

Diazene, naphthalenylphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diazene, naphthalenylphenyl- involves its interaction with molecular targets through the azo group (-N=N-). The compound can undergo photoisomerization, switching between cis and trans forms, which can affect its binding to biological targets. This property is exploited in the design of photoresponsive materials and drugs. The molecular pathways involved include interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Azobenzene: Another aromatic azo compound with similar photoisomerization properties but lacks the naphthalene ring.

    Naphthylazo compounds: Compounds with similar structures but different substituents on the aromatic rings.

Uniqueness: Diazene, naphthalenylphenyl- is unique due to the presence of both naphthalene and phenyl rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific color properties and stability .

Properties

CAS No.

89453-07-6

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

naphthalen-1-yl(phenyl)diazene

InChI

InChI=1S/C16H12N2/c1-2-9-14(10-3-1)17-18-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI Key

FDWBUGCBGXWJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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